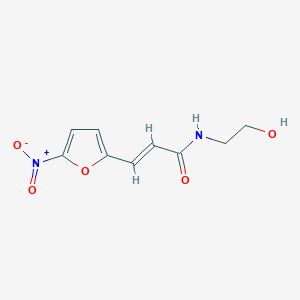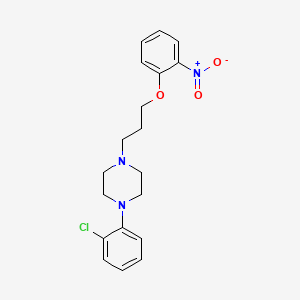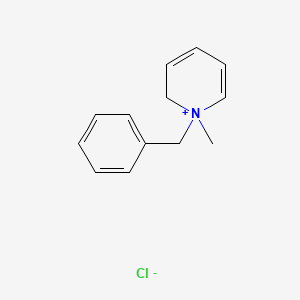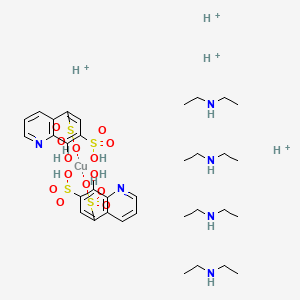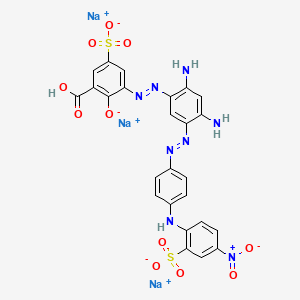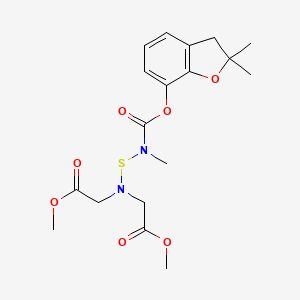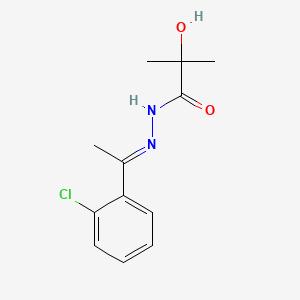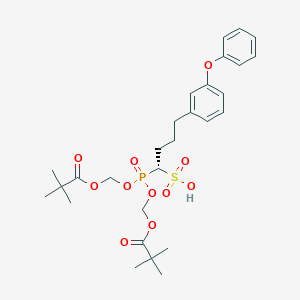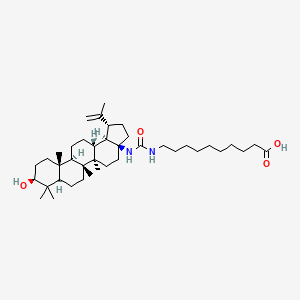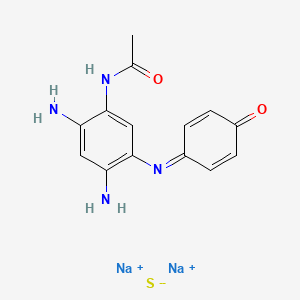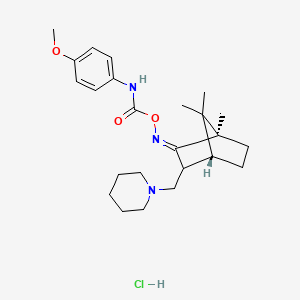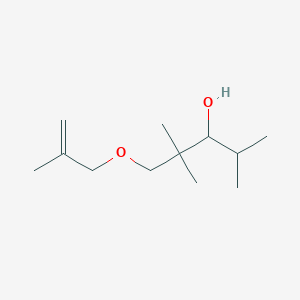
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is an organic compound with the molecular formula C13H26O2 It is a derivative of pentanol, characterized by the presence of multiple methyl groups and an allyl ether functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- typically involves the reaction of 2,2,4-trimethyl-3-pentanol with an allyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyl ether group can participate in substitution reactions, where the allyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Allyl halides, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted ethers
科学的研究の応用
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with biomolecules.
類似化合物との比較
Similar Compounds
2,2,4-Trimethyl-3-pentanol: A structurally similar compound without the allyl ether group.
3,3,4-Trimethyl-2-pentanol: Another isomer with a different arrangement of methyl groups.
2,4,4-Trimethyl-1-pentanol: A related compound with a different position of the hydroxyl group.
Uniqueness
3-Pentanol, 2,2,4-trimethyl-1-((2-methyl-2-propenyl)oxy)- is unique due to the presence of the allyl ether group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
特性
CAS番号 |
526218-21-3 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
2,2,4-trimethyl-1-(2-methylprop-2-enoxy)pentan-3-ol |
InChI |
InChI=1S/C12H24O2/c1-9(2)7-14-8-12(5,6)11(13)10(3)4/h10-11,13H,1,7-8H2,2-6H3 |
InChIキー |
GNVAISZHADZKJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)(C)COCC(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



